1-Methoxy-2-propanol

Descripción

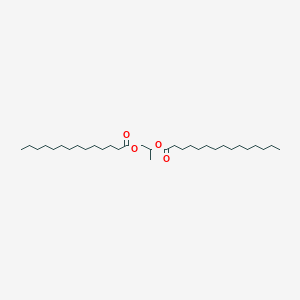

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXJGSRGQADJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2, Array | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Methoxy-2-propanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-Methoxy-2-propanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024284 | |

| Record name | 1-Methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-methoxy-2-propanol appears as a colorless liquid. Flash point near 89 °F. Less dense than water. Contact irritates skin, eyes and mucous membranes. Prolonged exposure to vapors may cause coughing, shortness of breath, dizziness and intoxication. Vapors heavier than air. Used as a solvent and as an antifreeze agent., Liquid; NKRA, Clear, colorless liquid with a mild, ethereal odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a mild, ethereal odor. | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol monomethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/72 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene glycol monomethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0536.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

248 °F at 760 mmHg (NTP, 1992), 120 °C, 248 °F | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHOXY-2-HYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/72 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene glycol monomethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0536.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

97 °F (NTP, 1992), 32 °C, 90 °F (32 °C) (closed cup), 97 °F (Open cup), 38 °C, 97 °F | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol monomethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHOXY-2-HYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/72 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene glycol monomethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0536.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 100 mg/mL at 19 °C, Miscible with water, Miscible in all proportions with organic solvents, Solubility in water: very good, Miscible | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHOXY-2-HYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene glycol monomethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0536.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.924 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9620 at 20 °C, Relative density (water = 1): 0.92, 0.96 | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHOXY-2-HYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/72 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene glycol monomethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0536.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.11 (Air = 1), 3.11 | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHOXY-2-HYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/72 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

11.8 mmHg at 77 °F (NTP, 1992), 12.5 [mmHg], 12.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 12 mmHg, (77 °F): 12 mmHg | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol monomethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHOXY-2-HYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/72 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene glycol monomethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0536.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

2- Methoxy-1-propanol (3% max), water (0.1% max), acidity as acetic acid (0.01% max) | |

| Record name | 1-METHOXY-2-HYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

107-98-2 | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-hydroxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z7JO8V3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHOXY-2-HYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/72 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Propanol, 1-methoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UB757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-139 °F (NTP, 1992), -95 °C, -96 °C, -139 °F (sets to glass), -139 °F (Sets to glass) | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHOXY-2-HYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/72 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene glycol monomethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0536.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

1-Methoxy-2-propanol synthesis from propylene oxide and methanol

An In-depth Examination of the Reaction of Propylene (B89431) Oxide and Methanol (B129727) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis of 1-methoxy-2-propanol, a widely used solvent and chemical intermediate, from the reaction of propylene oxide and methanol. The document details the underlying reaction mechanisms, explores various catalytic systems, presents quantitative performance data, and provides detailed experimental protocols.

Introduction

This compound, also known as propylene glycol methyl ether (PGME), is a versatile organic solvent with applications in coatings, inks, cleaners, and the pharmaceutical industry.[1] Its synthesis is primarily achieved through the ring-opening reaction of propylene oxide with methanol.[2] The reaction can be catalyzed by both acids and bases, but basic catalysts are generally preferred for achieving high selectivity towards the desired this compound isomer over the 2-methoxy-1-propanol byproduct.[3] The latter is considered teratogenic, making the selective synthesis of this compound a critical objective.[4]

This guide focuses on catalytic systems that favor the formation of this compound, providing researchers and drug development professionals with the necessary information to select and implement effective synthetic strategies.

Reaction Mechanism and Catalysis

The synthesis of this compound from propylene oxide and methanol is a nucleophilic ring-opening reaction. The key to achieving high selectivity for this compound is the regioselective attack of the methoxide (B1231860) ion on the less sterically hindered carbon of the propylene oxide ring (anti-Markovnikov addition). This is typically achieved using basic catalysts.

Base-Catalyzed Mechanism

In a base-catalyzed reaction, the base activates the methanol to form a methoxide nucleophile. This methoxide then attacks the epoxide ring of the propylene oxide. The reaction mechanism on a solid base catalyst like magnesium oxide (MgO) involves the dissociation of methanol into a methoxide and a proton.[5] The propylene oxide adsorbs onto the catalyst surface and reacts with the adsorbed methoxide, leading to the formation of this compound.[5] Catalysts with moderate base strength, such as MgO, have been found to be highly selective for this reaction.[3]

dot

Catalytic Systems

A variety of catalytic systems have been developed to optimize the synthesis of this compound, with a focus on improving selectivity and reaction efficiency.

-

Homogeneous Base Catalysts: Sodium hydroxide (B78521) (NaOH) is a traditional industrial catalyst for this reaction.[4] While effective, it can be difficult to separate from the product mixture.

-

Heterogeneous Solid Base Catalysts: To facilitate catalyst recovery and reuse, solid base catalysts have been extensively studied. These include:

-

Alkali-loaded zeolites: Zeolites loaded with potassium hydroxide (KOH) have shown high activity and selectivity.[6]

-

Metal oxides: Magnesium oxide (MgO) with moderate basicity is particularly effective in promoting the selective formation of this compound.[3][5]

-

Layered double hydroxides (LDHs): Mg/Al layered double oxides (LDOs) derived from LDHs have demonstrated excellent catalytic performance.[7]

-

-

Ionic Liquids (ILs): Ionic liquids, such as those based on tetrabutylphosphonium (B1682233) or 1,1,3,3-tetramethylguanidium, have been employed as efficient and recyclable catalysts.[8][9]

-

Racemic Metal Complexes: Racemic catalysts comprising an asymmetric polydentate ligand complexed with a metal atom have been shown to achieve high selectivity.[4]

Quantitative Data on Catalytic Performance

The choice of catalyst and reaction conditions significantly impacts the conversion of propylene oxide and the selectivity towards this compound. The following tables summarize key performance data from various studies.

| Catalyst System | Reactant Ratio (Methanol:PO) | Temperature (°C) | Pressure (MPa) | Catalyst Loading | PO Conversion (%) | This compound Selectivity (%) | Reference |

| Zeolite/KOH | 5:1 | Not specified | 0.3-0.4 | 6 wt% of methanol | 99 | 98 | [6] |

| LDO Mg/Al 4.0 | 4.0 | 140 | Not specified | 0.9 wt% | 93.2 | 97.4 | [7] |

| Racemic Co-salen complex | 1:1 | Room Temp. | Not specified | Not specified | ~16 (after 10 days) | 98.2 | [4] |

| [N4444][Buty] (Ionic Liquid) | 4:1 | 110 | Not specified | 7.5 mol% of PO | >95 | >95 | [8] |

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis.

| Reactor Type | Catalyst | Reaction Time | This compound Yield (%) | Reference |

| Stirred Reactor | [N4444][Buty] | 180 min | ~85 | [8] |

| Micro-tubular Circulating Reactor | [N4444][Buty] | 20 min | 92 | [8] |

Table 2: Effect of Reactor Type on Reaction Efficiency with an Ionic Liquid Catalyst.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic systems, as described in the cited literature.

Synthesis using a Solid Base Catalyst (Zeolite/KOH)

This protocol is adapted from a dissertation on the synthesis of this compound using a solid base catalyst.[6]

Catalyst Preparation:

-

A zeolite carrier is impregnated with a 1.5 mol/L aqueous solution of KOH.

-

The impregnation is carried out for 2 hours at 50°C with an agitation speed of 600 rpm to achieve a load quantity of 16 mmol/g.

-

The resulting solid is dried and then calcined at 600°C for 3 hours under a nitrogen atmosphere.

Reaction Procedure:

-

A high-pressure reactor is charged with methanol and the prepared zeolite/KOH catalyst (6 wt% of the methanol).

-

The reactor is sealed and the agitation is started (500 rpm).

-

Propylene oxide is introduced into the reactor to achieve a methanol to propylene oxide molar ratio of 5:1.

-

The reactor is pressurized to 0.3-0.4 MPa.

-

The reaction is allowed to proceed for 3 hours.

-

After the reaction, the reactor is cooled, and the catalyst is separated by filtration.

-

The product mixture is analyzed by gas chromatography to determine the conversion and selectivity.

Synthesis using an Ionic Liquid Catalyst in a Micro-tubular Circulating Reactor

This protocol is based on a study utilizing an ionic liquid catalyst for highly efficient synthesis.[8]

Reaction Setup:

-

A micro-tubular circulating reactor system is assembled.

-

The reactor is charged with propylene oxide (0.3 mol), methanol (1.2 mol), and the ionic liquid catalyst [N4444][Buty] (7.5 mol% of propylene oxide).

Reaction Procedure:

-

The reaction mixture is circulated through the micro-tubular reactor at a flow rate of 10 mL/min.

-

The reactor is heated to 110°C (383 K).

-

The reaction is monitored by taking samples at different time intervals.

-

The reaction is typically complete within 20 minutes.

-

The product is isolated by distilling off the excess methanol and the ionic liquid catalyst can be recovered and reused.

Process Workflow and Purification

The overall process for the synthesis and purification of this compound involves several key steps, from the initial reaction to the final product isolation.

dot

The primary method for purifying this compound is fractional distillation.[4] Due to the close boiling points of the this compound and 2-methoxy-1-propanol isomers, efficient distillation columns are required to achieve high purity. In industrial settings, a series of distillation steps are employed to first remove unreacted methanol, which can be recycled, followed by the separation of the desired product from byproducts like 2-methoxy-1-propanol and dipropylene glycol monomethyl ether.[10]

Conclusion

The synthesis of this compound from propylene oxide and methanol is a well-established industrial process. The key to achieving high yields of the desired isomer lies in the selection of an appropriate catalyst and the optimization of reaction conditions. Basic catalysts, particularly heterogeneous solid bases and ionic liquids, offer high selectivity and advantages in terms of catalyst recovery and reuse. This guide provides a solid foundation for researchers and professionals in the field to understand and implement efficient and selective synthetic routes to this important solvent. Further research into novel catalytic systems continues to be an active area, with the goal of developing even more sustainable and cost-effective production methods.

References

- 1. This compound | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Introduction of 1-methoxy-2-propanol_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US6846961B2 - Preparation of this compound - Google Patents [patents.google.com]

- 5. The mechanism for the synthesis of this compound from methanol and propylene oxide over magnesium oxide-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 6. Study on Synthesizing this compound by Using Solid Base Catalyst - Master's thesis - Dissertation [dissertationtopic.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

An In-depth Technical Guide to the Physicochemical Properties of Propylene Glycol Methyl Ether

This guide provides a comprehensive overview of the core physicochemical properties of propylene (B89431) glycol methyl ether (PGME), tailored for researchers, scientists, and professionals in drug development.

General and Identification Properties

Propylene glycol methyl ether, also known as 1-methoxy-2-propanol, is a colorless liquid with a mild, ether-like odor.[1] It is a versatile organic solvent with applications in various industries, including paints, inks, resins, and cleaning products.[2]

| Property | Value | Reference |

| Chemical Name | Propylene Glycol Methyl Ether | [1] |

| Synonyms | This compound, PGME, Propylene Glycol Monomethyl Ether | [1] |

| CAS Number | 107-98-2 | [1] |

| Molecular Formula | C₄H₁₀O₂ | [3][4] |

| Structural Formula | CH₃CH(OH)CH₂OCH₃ | [1] |

| Molecular Weight | 90.12 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Mild, ether-like | [1][2] |

Physical and Thermal Properties

The physical and thermal properties of PGME are critical for its application as a solvent and in various formulations. These properties influence its behavior in different environments and its suitability for specific uses.

| Property | Value | Unit | Reference |

| Boiling Point | 118 - 120 | °C | [2] |

| Melting Point | -95 to -96.7 | °C | [2][3] |

| Density (at 20°C) | 0.919 - 0.923 | g/cm³ | [2] |

| Density (at 25°C) | 0.919 | g/cm³ | [1] |

| Viscosity (at 20°C) | 1.9 | cP | [2] |

| Viscosity (at 25°C) | 1.9 | mPa·s | [1] |

| Surface Tension (at 20°C) | Not explicitly found | mN/m | |

| Vapor Pressure (at 20°C) | 1.47 | kPa | [2] |

| Vapor Pressure (at 25°C) | 16 | mmHg | [1] |

| Flash Point (Closed Cup) | 31 - 34 | °C | [2] |

| Autoignition Temperature | 270 | °C | [2][5] |

| Refractive Index (at 20°C) | 1.403 | [1] |

Solubility

PGME is valued for its excellent solvency in a wide range of substances. It is miscible with water and many common organic solvents, making it a highly effective coupling agent.[2][3]

| Solvent | Solubility | Reference |

| Water | Miscible | [1][2][3] |

| Ethanol | Soluble | [3] |

| Acetone | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Most common organic solvents | Miscible | [1] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of propylene glycol methyl ether, based on standard testing protocols.

Boiling Point Determination (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[5][6][7][8][9]

-

Apparatus: Distillation flask, condenser, graduated receiving cylinder, thermometer, and a heat source.

-

Procedure:

-

A 100 mL sample of PGME is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned.

-

The sample is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded at various percentages of collected distillate.

-

The temperature when the last of the liquid evaporates from the bottom of the flask is recorded as the dry point.

-

The boiling range is the temperature difference between the initial boiling point and the dry point.

-

Melting Point Determination (ASTM D1015)

This method is used for determining the freezing points of high-purity hydrocarbons, which can be adapted for melting point determination.[10][11][12][13]

-

Apparatus: Freezing-point apparatus consisting of a freezing tube, a jacketed container, a stirrer, and a high-precision thermometer.

-

Procedure:

-

The PGME sample is cooled in the freezing tube while being stirred continuously.

-

The temperature is recorded at regular intervals to obtain a cooling curve.

-

The freezing point is the temperature at which the liquid and solid phases are in equilibrium, typically observed as a plateau on the cooling curve.

-

For a pure substance, the melting point is identical to the freezing point.

-

Density Determination (ASTM D4052)

This method utilizes a digital density meter to measure the density of liquids.[14][15][16][17][18]

-

Apparatus: Digital density meter with an oscillating U-tube, and a means for temperature control.

-

Procedure:

-

The instrument is calibrated with two reference standards of known density (e.g., dry air and pure water).

-

A small volume of the PGME sample is injected into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.

-

The measurement is performed at a controlled temperature, typically 20°C or 25°C.

-

Viscosity Determination (ASTM D445)

This method determines the kinematic viscosity of transparent and opaque liquids.[19][20][21][22][23]

-

Apparatus: Calibrated glass capillary viscometer, a constant temperature bath, and a timer.

-

Procedure:

-

The viscometer is filled with the PGME sample and placed in a constant temperature bath.

-

The sample is allowed to reach thermal equilibrium.

-

The time taken for the liquid to flow between two marked points on the viscometer under gravity is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Surface Tension Determination (ASTM D971)

This method measures the interfacial tension of oil against water using the ring method, which can be adapted for measuring the surface tension of a liquid against air.[1][24][25][26][27]

-

Apparatus: Tensiometer with a platinum ring.

-

Procedure:

-

The platinum ring is thoroughly cleaned.

-

The PGME sample is placed in a measurement vessel.

-

The ring is immersed in the liquid and then slowly pulled through the liquid-air interface.

-

The force required to pull the ring through the interface is measured by the tensiometer.

-

The surface tension is calculated from this force.

-

Vapor Pressure Determination (ASTM D2879)

This method uses an isoteniscope to determine the vapor pressure-temperature relationship of liquids.[28][29][30][31][32]

-

Apparatus: Isoteniscope, which is a U-tube manometer with a sample bulb, all enclosed in a temperature-controlled bath.

-

Procedure:

-

A small amount of PGME is placed in the sample bulb of the isoteniscope.

-

Dissolved gases are removed from the sample by repeated freezing and evacuation.

-

The apparatus is brought to the desired temperature, and the pressure is adjusted until the mercury levels in the U-tube are equal.

-

The vapor pressure of the sample at that temperature is then read from an external manometer.

-

Flash Point Determination (ASTM D93)

This method uses a Pensky-Martens closed-cup tester to determine the flash point of flammable liquids.[2][33][34][35][36]

-

Apparatus: Pensky-Martens closed-cup tester with a test cup, lid, stirring device, and an ignition source.

-

Procedure:

-

The test cup is filled with the PGME sample to a specified level.

-

The lid is closed, and the sample is heated at a controlled rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.

-

Autoignition Temperature Determination (ASTM E659)

This method determines the autoignition temperature of liquid chemicals in a uniformly heated vessel.[3][4][37][38][39]

-

Apparatus: A heated flask, a temperature-controlled furnace, and a syringe for sample injection.

-

Procedure:

-

The flask is heated to a predetermined temperature.

-

A small, measured amount of the PGME sample is injected into the hot flask.

-

The time to ignition is observed.

-

The test is repeated at different temperatures until the lowest temperature at which autoignition occurs is determined. This temperature is the autoignition temperature.

-

Solubility Determination

A common method for determining the solubility of a liquid in a solvent is the shake-flask method.[40][41][42][43][44]

-

Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, and an analytical instrument for quantification (e.g., gas chromatography).

-

Procedure:

-

An excess amount of PGME is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and placed in a constant temperature shaker bath to agitate the mixture until equilibrium is reached (typically 24-48 hours).

-

The mixture is then allowed to stand to allow for phase separation.

-

A sample of the solvent phase is carefully removed and analyzed to determine the concentration of the dissolved PGME.

-

For miscibility, equal volumes of PGME and the solvent are mixed and observed for the formation of a single phase.

-

Logical Relationships of Physicochemical Properties

The physicochemical properties of a substance are interconnected. The molecular structure of propylene glycol methyl ether is the foundation that dictates its other properties.

Caption: Interrelationship of PGME's physicochemical properties.

References

- 1. ASTM D971 - Measurement of interfacial tension with a ring - DataPhysics Instruments [dataphysics-instruments.com]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 8. store.astm.org [store.astm.org]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. file.yzimgs.com [file.yzimgs.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. store.astm.org [store.astm.org]

- 13. scribd.com [scribd.com]

- 14. ASTM D4052 - eralytics [eralytics.com]

- 15. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. store.astm.org [store.astm.org]

- 18. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 19. store.astm.org [store.astm.org]

- 20. ppapco.ir [ppapco.ir]

- 21. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 22. ASTM D445 - eralytics [eralytics.com]

- 23. store.astm.org [store.astm.org]

- 24. biolinscientific.com [biolinscientific.com]

- 25. ASTM D 971 | KRÜSS Scientific [kruss-scientific.com]

- 26. store.astm.org [store.astm.org]

- 27. scribd.com [scribd.com]

- 28. petrolube.com [petrolube.com]

- 29. ASTM D2879 - eralytics [eralytics.com]

- 30. store.astm.org [store.astm.org]

- 31. store.astm.org [store.astm.org]

- 32. store.astm.org [store.astm.org]

- 33. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 34. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 35. petrolube.com [petrolube.com]

- 36. store.astm.org [store.astm.org]

- 37. standards.iteh.ai [standards.iteh.ai]

- 38. petrolube.com [petrolube.com]

- 39. standards.globalspec.com [standards.globalspec.com]

- 40. education.com [education.com]

- 41. benchchem.com [benchchem.com]

- 42. bellevuecollege.edu [bellevuecollege.edu]

- 43. m.youtube.com [m.youtube.com]

- 44. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 1-Methoxy-2-propanol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 1-Methoxy-2-propanol (also known as propylene (B89431) glycol methyl ether or PGME), a widely used solvent. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for compound identification and characterization. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting key data in a structured format and detailing the experimental protocols for data acquisition.

Molecular Structure

IUPAC Name: 1-methoxypropan-2-ol[1] Molecular Formula: C₄H₁₀O₂[1][2] Molecular Weight: 90.12 g/mol [1][2] CAS Number: 107-98-2[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is typically run in a deuterated solvent such as Chloroform-d (CDCl₃).[3]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.15 | Doublet | 3H | -CH₃ (on C2) |

| ~3.20 - 3.40 | Multiplet | 2H | -CH₂- (on C1) |

| ~3.40 | Singlet | 3H | -OCH₃ |

| ~3.85 - 4.00 | Multiplet | 1H | -CH- (on C2) |

| Variable (e.g., ~2.5) | Singlet (broad) | 1H | -OH |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration, temperature, and solvent.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The proton-decoupled spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[4]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~18.5 | -CH₃ (on C2) |

| ~59.0 | -OCH₃ |

| ~67.5 | -CH- (on C2) |

| ~75.5 | -CH₂- (on C1) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for liquid this compound is typically obtained as a neat thin film between salt plates.[5][6][7]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600 - 3200 (broad) | Strong | O-H stretch (alcohol) |

| 2970 - 2820 | Strong | C-H stretch (alkane) |

| 1110 | Strong | C-O stretch (ether and alcohol) |

Source: Data compiled from various spectral databases.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] Electron Ionization (EI) is a common method used for volatile compounds like this compound.[12] The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation. The molecular ion peak [M]⁺ for this compound is expected at m/z = 90.[2][4]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 90 | Low | [C₄H₁₀O₂]⁺ (Molecular Ion) |

| 75 | Moderate | [M - CH₃]⁺ |

| 59 | Moderate | [CH₃OCH₂CH]⁺ |

| 45 | High (Base Peak) | [CH₃OCH₂]⁺ or [CH(OH)CH₃]⁺ |

| 31 | Moderate | [CH₂OH]⁺ |

Source: Data compiled from NIST and other spectral databases.[1][2][13]

Experimental Protocols

The following sections provide generalized protocols for acquiring spectroscopic data for a liquid sample such as this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[14][15]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[16][17] The deuterated solvent is crucial for the instrument's lock system and to avoid large solvent signals in ¹H NMR spectra.[15][18]

-

Dissolution: Ensure the sample is fully dissolved. Vortex or gently sonicate if necessary.[16]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14][17]

-

Acquisition: Insert the NMR tube into the spectrometer. The instrument will then perform standard procedures including locking onto the deuterium (B1214612) signal, shimming to optimize magnetic field homogeneity, and tuning the probe.[16] A standard pulse sequence is then used to acquire the spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[19]

IR Spectrum Acquisition (Neat Liquid)

-

Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.[6] Handle them by the edges to avoid transferring moisture from your fingers.

-

Sample Application: Place 1-2 drops of neat this compound onto the center of one salt plate.[5][20]

-

Sandwich Formation: Place the second salt plate on top and gently press to spread the liquid into a thin, even film between the plates.[5][21]

-

Analysis: Place the "sandwich" into the sample holder in the IR spectrometer.

-

Data Collection: Collect a background spectrum of the empty instrument first, then collect the sample spectrum.[7] The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone (B3395972) or isopropanol) and return them to a desiccator.[6][21]

Mass Spectrum Acquisition (Electron Ionization)

-

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[12]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV for EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[11][12] Excess energy from this process leads to fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[11][12]

-

Detection: An ion detector measures the abundance of ions at each m/z value.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow from sample preparation to structural elucidation.

References

- 1. This compound | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 3. This compound(107-98-2) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(107-98-2) 13C NMR spectrum [chemicalbook.com]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ursinus.edu [ursinus.edu]

- 8. This compound(107-98-2) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. This compound(107-98-2) MS [m.chemicalbook.com]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. research.reading.ac.uk [research.reading.ac.uk]

- 18. publish.uwo.ca [publish.uwo.ca]

- 19. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Organic Compounds in 1-Methoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-propanol, also known as propylene (B89431) glycol methyl ether (PGME), is a versatile organic solvent widely employed across various industries, including pharmaceuticals, coatings, and electronics.[1][2] Its favorable properties, such as a moderate evaporation rate, low viscosity, and the ability to dissolve a wide range of polar and non-polar substances, make it a solvent of interest for researchers, scientists, and particularly for professionals in drug development.[3][4] This technical guide provides a comprehensive overview of the solubility of organic compounds in this compound, presenting available quantitative data, detailed experimental protocols for solubility determination, and logical workflows to guide solubility studies.

This compound is a colorless liquid with a mild, ethereal odor and is miscible with water and a variety of organic solvents.[5][6] Its molecular structure, featuring both an ether and a hydroxyl group, imparts a hydrophilic-lipophilic balance that enables it to act as an effective solvent and coupling agent.[4]

Quantitative Solubility Data

Table 1: Solubility of Celecoxib (B62257) in this compound

| Temperature (K) | Mole Fraction (x) |

| 293.15 | Data not available |

| 298.15 | Data not available |

| 303.15 | Data not available |

| 308.15 | Data not available |

| 313.15 | Data not available |

Note: Specific mole fraction solubility data for Celecoxib in this compound was not found in the reviewed literature. However, studies on its solubility in other organic solvents like methanol, isopropanol (B130326), and ethyl acetate (B1210297) indicate that its solubility is influenced by solvent polarity and temperature.[7][8]

Table 2: Solubility of Naproxen in this compound

| Temperature (K) | Mole Fraction (x) |

| 293.2 | Data not available |

| 298.2 | Data not available |

| 303.2 | Data not available |

| 308.2 | Data not available |

| 313.2 | Data not available |

Table 3: Solubility of Salicylic (B10762653) Acid in this compound

| Temperature (K) | Molarity (M) |

| 298.15 | Data not available |

Note: While specific data for this compound was not found, the solubility of salicylic acid has been extensively studied in other alcohols like 1-propanol (B7761284) and 2-propanol, where it is highly soluble.[10] For instance, in 2-propanol at ambient temperature, its solubility is approximately 2.003 M.[10] Given the structural similarities, salicylic acid is expected to exhibit good solubility in this compound.

Qualitative Solubility Observations:

Based on its chemical properties and broad industrial use, the following qualitative solubility characteristics can be inferred for different classes of organic compounds in this compound:

-

Alcohols, Ketones, and Esters: Generally exhibit high miscibility due to the polar hydroxyl and ether groups of this compound.

-

Aromatic Hydrocarbons: Compounds like naphthalene (B1677914) are soluble in many organic solvents, and given the partial non-polar character of this compound, good solubility is expected.

-

Active Pharmaceutical Ingredients (APIs): The solubility of APIs will vary greatly depending on their individual structures. For poorly water-soluble drugs, this compound can serve as a valuable cosolvent in formulations.

-